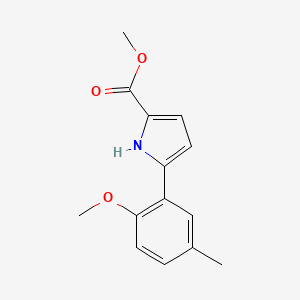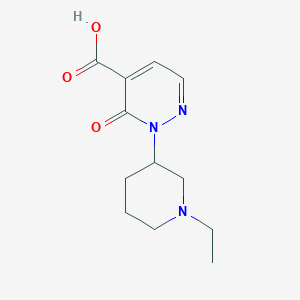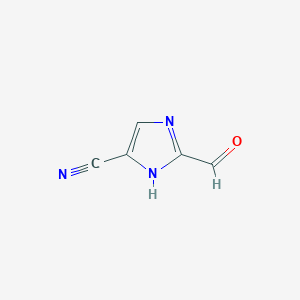
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a chlorobenzyl group, an ethoxy group, and an iodine atom attached to a phenyl ring.
準備方法
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
4-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde: This compound lacks the oxadiazole ring and iodine atom, making it less complex and potentially less biologically active.
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)-1,3,4-oxadiazole: This compound lacks the iodine atom, which may affect its reactivity and biological activity.
5-(4-((2-Chlorobenzyl)oxy)-3-methoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H15ClIN3O3 |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
5-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15ClIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H2,20,22) |
InChIキー |
BPOYEWQBSZBZLH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

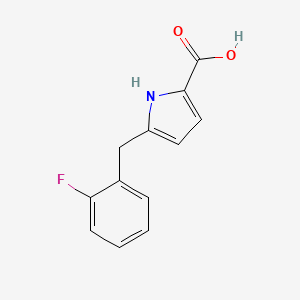
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)


![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
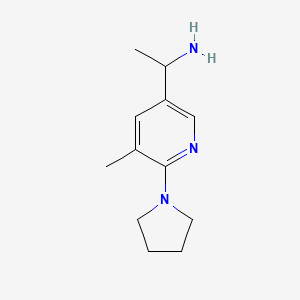
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)

